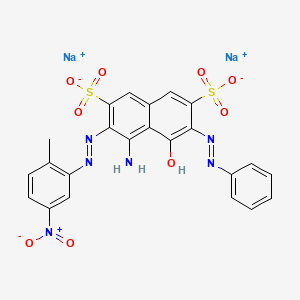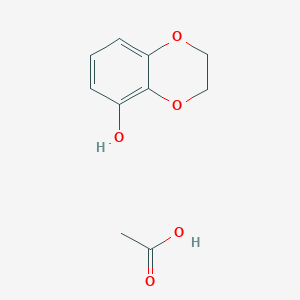
2,3-Dibutyl-1,3-butadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibutyl-1,3-butadiene is an organic compound with the molecular formula C12H22 It is a derivative of 1,3-butadiene, where two butyl groups are attached to the second and third carbon atoms of the butadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibutyl-1,3-butadiene typically involves the alkylation of 1,3-butadiene with butyl halides under specific conditions. One common method is the use of a strong base such as sodium amide (NaNH2) to facilitate the alkylation reaction. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve the catalytic dimerization of butadiene followed by selective hydrogenation and subsequent alkylation. The process requires precise control of temperature, pressure, and catalyst selection to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dibutyl-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) to form corresponding diols or epoxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions can occur with halogens like chlorine (Cl2) or bromine (Br2) to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or O3 in an organic solvent.
Reduction: H2 gas with a palladium catalyst.
Substitution: Cl2 or Br2 in the presence of a suitable solvent.
Major Products:
Oxidation: Diols or epoxides.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,3-Dibutyl-1,3-butadiene has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique mechanical and thermal properties.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty rubbers and elastomers with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of 2,3-Dibutyl-1,3-butadiene involves its interaction with various molecular targets and pathways. In polymerization reactions, the compound undergoes a radical or ionic mechanism to form long-chain polymers. The presence of butyl groups influences the reactivity and stability of the resulting polymers, making them suitable for specific applications.
Comparación Con Compuestos Similares
1,3-Butadiene: A simpler diene with no alkyl substitutions.
2,3-Dimethyl-1,3-butadiene: A similar compound with methyl groups instead of butyl groups.
Isoprene: Another diene with a different substitution pattern.
Comparison: 2,3-Dibutyl-1,3-butadiene is unique due to the presence of butyl groups, which impart distinct physical and chemical properties compared to its simpler counterparts. The butyl groups increase the hydrophobicity and steric hindrance, affecting the compound’s reactivity and applications.
Propiedades
Número CAS |
5731-93-1 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
5,6-dimethylidenedecane |
InChI |
InChI=1S/C12H22/c1-5-7-9-11(3)12(4)10-8-6-2/h3-10H2,1-2H3 |
Clave InChI |
KWLSHEKEMVDTBF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C)C(=C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Naphtho[2,3-D][1,3]dioxole-6-carboxylic acid](/img/structure/B14738626.png)

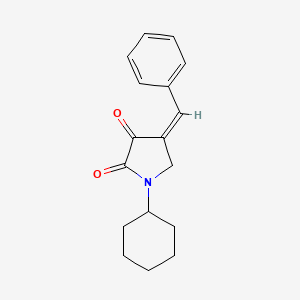

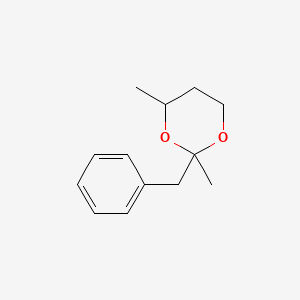
![2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid](/img/structure/B14738658.png)
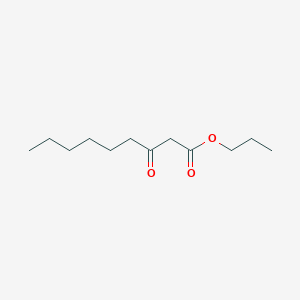

![2-Chloro-3-[2-(2-heptadecyl-4,5-dihydro-1h-imidazol-1-yl)ethoxy]naphthalene-1,4-dione](/img/structure/B14738676.png)
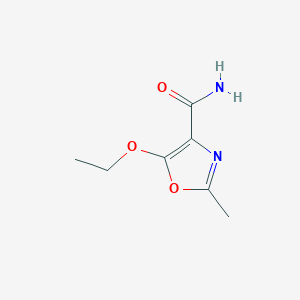
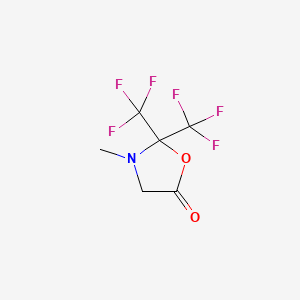
![1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile](/img/structure/B14738695.png)
